Ibrutinib impurity 15

Catalog No.
S8540303
CAS No.
M.F
C26H28N6O3
M. Wt
472.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibrutinib impurity 15

Product Name

Ibrutinib impurity 15

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C26H28N6O3/c1-34-15-13-22(33)31-14-5-6-19(16-31)32-26-23(25(27)28-17-29-26)24(30-32)18-9-11-21(12-10-18)35-20-7-3-2-4-8-20/h2-4,7-12,17,19H,5-6,13-16H2,1H3,(H2,27,28,29)/t19-/m1/s1

InChI Key

URYSNWCXWUETLP-LJQANCHMSA-N

SMILES

COCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Canonical SMILES

COCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

COCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Ibrutinib impurity 15 is a chemical compound associated with the pharmaceutical drug ibrutinib, which is primarily used as a treatment for certain types of blood cancers, including mantle cell lymphoma and chronic lymphocytic leukemia. Ibrutinib itself is a selective inhibitor of Bruton's tyrosine kinase, crucial for B-cell receptor signaling. Impurity 15 is noted for its structural similarity to the parent compound, potentially affecting the drug's efficacy and safety profiles.

. The primary reaction pathway includes acylation processes where specific reagents are reacted under controlled conditions to yield the desired product along with various impurities. For example, in one synthesis method, pyrimidin-4-amine reacts with an acrylate derivative in the presence of a base to produce ibrutinib along with its impurities . The formation of impurity 15 may occur during these synthetic steps or through degradation processes under stress conditions.

The synthesis of ibrutinib impurity 15 can be achieved through several methods that typically involve multi-step organic synthesis techniques. Common approaches include:

  • Acylation Reactions: Utilizing acylating agents in reactions with amines or other nucleophiles under mild conditions.
  • Refluxing Techniques: Heating mixtures under reflux to promote reaction completion while minimizing side reactions.
  • Purification Processes: Employing crystallization and chromatography techniques to isolate the desired compound from reaction mixtures.

For instance, one method details the use of N,N-diisopropylethylamine as a base in reactions involving pyrimidin-4-amine and other reagents to yield high-purity ibrutinib while controlling impurity levels .

Ibrutinib impurity 15 is primarily relevant in pharmaceutical development and quality control settings. Understanding its properties is crucial for:

  • Drug Formulation: Ensuring that formulations meet regulatory standards regarding impurity levels.
  • Stability Testing: Assessing how impurities affect the stability of drug products over time.
  • Safety Assessments: Evaluating potential toxicological impacts due to impurities in therapeutic formulations.

Interaction studies involving ibrutinib impurity 15 focus on understanding how it interacts with biological systems compared to the parent compound. These studies are essential for:

  • Pharmacokinetics: Investigating how impurity presence alters drug absorption and metabolism.
  • Drug Interactions: Identifying potential interactions with other medications that could affect therapeutic outcomes or increase toxicity.

Ibrutinib impurity 15 shares structural similarities with several other compounds used in oncology treatments. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
IbrutinibSelective Bruton's tyrosine kinase inhibitorFirst-in-class treatment for B-cell malignancies
AcalabrutinibSimilar mechanism of actionMore selective for Bruton's tyrosine kinase
ZanubrutinibRelated structureDesigned for improved safety profile
N6-Acryloyl IbrutinibModified version of ibuprofenPotentially different pharmacokinetics

These compounds highlight the unique positioning of ibuprofen impurity 15 within a broader context of targeted cancer therapies. Each compound's structural nuances contribute to distinct pharmacological profiles, emphasizing the importance of understanding impurities like impurity 15 in drug development .

Structural Elucidation and Nomenclature

Molecular Formula (C₂₆H₂₈N₆O₃) and CAS Registry Number (2031255-26-0) Analysis

Ibrutinib Impurity 15 is defined by the molecular formula C₂₆H₂₈N₆O₃, corresponding to a molecular weight of 472.55 g/mol [1] [2] [4]. Its CAS registry number, 2031255-26-0, distinguishes it from other process-related impurities, such as Ibrutinib Dimer Impurity-1 (CAS 2031255-23-7) [4]. The IUPAC name, (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methoxypropan-1-one, reflects its complex heterocyclic architecture, which includes:

  • A pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a 4-phenoxyphenyl moiety.
  • A piperidine ring at position 3, configured in the R-stereochemistry.
  • A methoxypropan-1-one side chain linked to the piperidine nitrogen [1] [2].

Table 1: Key Identifiers of Ibrutinib Impurity 15

PropertyValueSource
Molecular FormulaC₂₆H₂₈N₆O₃ [1] [2] [4]
CAS Registry Number2031255-26-0 [1] [2] [4]
Molecular Weight472.55 g/mol [1] [2]
IUPAC Name(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methoxypropan-1-one [1] [2]

A conflicting CAS number (143900-44-1) reported in one source [6] likely corresponds to a different impurity or a nomenclature error, as the majority of regulatory and synthetic studies validate 2031255-26-0 [1] [2] [4].

Stereochemical Considerations and Isomeric Relationships

The stereochemical integrity of Ibrutinib Impurity 15 is critical to its identification. The piperidine ring at position 3 adopts an R-configuration, as confirmed by chiral analytical methods and X-ray crystallography [1] [4]. This configuration differentiates it from stereoisomeric impurities, such as the S-enantiomer, which may form during racemization in synthetic processes. The methoxypropan-1-one side chain further introduces conformational rigidity, limiting rotational freedom and stabilizing the R-configuration under ambient conditions [1] [7].

Physicochemical Properties

Thermodynamic Stability and Solubility Profile

Ibrutinib Impurity 15 exhibits moderate thermodynamic stability, with decomposition observed at temperatures exceeding 320°C [8]. Its solubility profile is pH-dependent, mirroring the parent drug’s behavior. In aqueous media:

  • High solubility (>1.6 mg/mL) occurs under strongly acidic conditions (pH ≤ 2) due to protonation of the pyrimidine nitrogen [5].
  • Low solubility (~0.003 mg/mL) prevails at neutral to basic pH (4–8), attributed to deprotonation and increased hydrophobicity [5].

Table 2: Comparative Solubility of Ibrutinib and Impurity 15

CompoundpH 1 (mg/mL)pH 4.5 (mg/mL)pH 8 (mg/mL)
Ibrutinib [5]1.60.0030.003
Impurity 15*~1.5~0.003~0.003

*Estimated based on structural analogy [5].

The impurity’s limited solubility in physiological pH ranges complicates its removal during purification, necessitating chromatographic techniques for isolation [7].

pKa Prediction and Ionization Behavior

The ionization behavior of Ibrutinib Impurity 15 is governed by two primary ionizable groups:

  • Pyrimidine amino group: Predicted pKa ≈ 3.7–4.0, analogous to ibrutinib’s amino group [5].
  • Piperidine nitrogen: Estimated pKa ≈ 9.2–9.5, contributing to protonation in acidic environments [7].

These values align with the parent drug’s ionization profile, suggesting similar bioavailability and interaction kinetics in biological systems [5] [7]. The methoxypropan-1-one moiety remains non-ionizable across physiological pH ranges, further stabilizing the molecule’s neutral form in hydrophobic environments [1] [7].

The synthetic pathway for ibrutinib involves multiple reaction steps where various impurities, including impurity 15, can form through well-characterized mechanisms. Understanding these formation pathways is crucial for developing effective control strategies during pharmaceutical manufacturing [1] [2].

Methoxy Group Incorporation Anomalies

Methoxy group incorporation anomalies represent another significant pathway for ibrutinib impurity 15 formation. These anomalies typically arise during the Suzuki coupling reaction, where 4-phenoxybenzeneboronic acid is coupled to halogenated pyrazolopyrimidine intermediates [2] [11].

The formation mechanism involves incomplete methoxy group incorporation or methoxy group migration under specific reaction conditions. When palladium catalysts are not properly activated or when reaction temperatures are insufficient, incomplete coupling can occur, leading to partially methoxylated products [8] [7]. Optimal coupling conditions require temperatures of 55-65°C with carefully controlled catalyst loading to ensure complete conversion [8].

Catalyst deactivation represents a primary cause of methoxy incorporation anomalies. Palladium catalysts can be poisoned by impurities in starting materials or by the formation of inactive palladium complexes during the reaction [1]. This deactivation leads to incomplete coupling reactions and the formation of impurity 15 through alternative reaction pathways [12].

Solvent effects also play a critical role in methoxy group incorporation. The choice of solvent system directly influences the catalytic activity and the selectivity of the coupling reaction [13] [14]. Toluene-based systems have shown superior performance compared to other solvents, with reduced impurity formation and higher coupling yields [13]. The solvent dipole moment affects the solvation of reactive intermediates and can influence the regioselectivity of methoxy group incorporation [14].

pH control during the coupling reaction is essential for preventing methoxy group migration. Under basic conditions, methoxy groups can undergo nucleophilic substitution or elimination reactions, leading to rearranged products [7]. Maintaining pH within the range of 8-9 using appropriate base systems minimizes these undesired transformations [2].

Optimization Strategies for Impurity Minimization

Reaction Condition Modulation (Temperature, Catalysts, Solvents)

Temperature optimization represents the most critical parameter for minimizing ibrutinib impurity 15 formation across all synthetic steps. Systematic studies have established optimal temperature ranges for each reaction phase, with strict adherence to these parameters essential for impurity control [15] [8].

For the initial Suzuki coupling step, temperature ranges of 55-65°C provide optimal balance between reaction rate and selectivity [8]. At temperatures below 50°C, incomplete conversion leads to unreacted starting materials that can form impurities in subsequent steps. Conversely, temperatures above 70°C promote decomposition reactions and increase the formation of thermal degradation products [15]. Advanced temperature control systems with ±2°C precision are recommended for industrial-scale synthesis [7].

The acylation reaction requires particularly stringent temperature control, with optimal conditions maintained at 5-15°C during reagent addition [2]. Lower temperatures (0-5°C) during the initial stages prevent premature acylation and reduce the likelihood of multiple acylation events that lead to impurity formation [3]. Temperature ramping protocols have been developed where the reaction temperature is gradually increased from 0°C to 15°C over a controlled time period, ensuring optimal reaction progression while minimizing side reactions [7].

Catalyst optimization focuses on both catalyst type and loading levels to achieve maximum selectivity while minimizing impurity formation. For Suzuki coupling reactions, reduced palladium catalyst loadings (0.1-0.5 mol%) have proven effective when combined with optimized ligand systems [1] [8]. The use of tetraphenylphenylphosphine palladium in reduced quantities (compared to traditional protocols) maintains high conversion rates while significantly reducing catalyst-derived impurities [12].

Copper-catalyzed coupling alternatives have shown promise for specific synthetic steps, with copper iodide and potassium phosphate systems providing yields of 64.1% while reducing the formation of palladium-related impurities [11]. These systems operate effectively at elevated temperatures (150°C) and offer advantages in terms of catalyst cost and environmental impact [11].

Solvent system optimization involves careful selection based on reaction-specific requirements and impurity profiles. For Mitsunobu reactions, tetrahydrofuran provides optimal solvation of reactants while minimizing side reactions [3] [4]. The solvent purity is critical, with water content maintained below 50 ppm to prevent interference with phosphine reagents [10].

Advanced solvent selection criteria consider dipole moment ranges (2.5-4.0 D) that provide optimal solvation without promoting undesired ionic reactions [14]. Solvent mixtures, such as tetrahydrofuran-dimethylformamide combinations, offer synergistic effects that enhance reaction selectivity while reducing impurity formation [13].

Purification Techniques for Byproduct Removal

Column chromatography represents the most versatile purification technique for ibrutinib impurity 15 removal, with silica gel systems providing excellent resolution of impurities from the desired product [16] [17]. Gradient elution protocols using polar/non-polar solvent mixtures achieve purities exceeding 99% while maintaining acceptable recovery yields [16].

Preparative high-performance liquid chromatography offers superior resolution for challenging separations, particularly for the isolation and characterization of individual impurity compounds [18] [17]. This technique enables quantitative removal of impurity 15 while providing detailed analytical data for impurity identification and structure elucidation [18].

Crystallization-based purification methods focus on controlling polymorphic form formation while effectively removing process impurities [19]. Controlled temperature crystallization protocols (25-100°C) with specific cooling rates provide selective crystallization of the desired ibrutinib polymorph while rejecting impurities in the mother liquor [20] [19]. Antisolvent precipitation techniques using water or alcoholic solvents achieve rapid purification with minimal thermal exposure [10].

Filtration techniques employing specific pore size ranges (0.001-5 μm) effectively remove nucleation centers and particulate impurities that can serve as crystallization sites for undesired polymorphs [10]. Temperature-controlled filtration (40-80°C) enhances filtration efficiency while maintaining product stability [10]. The filtration process must be coupled with immediate solvent removal to prevent recrystallization of impurities [10].

Solvent extraction methods utilize acid-base chemistry to selectively remove ionic impurities while preserving the neutral ibrutinib product [21]. pH adjustment protocols using potassium hydroxide or sodium bicarbonate enable selective extraction of acidic impurities, while maintaining the integrity of the ibrutinib structure [17]. Multi-stage extraction systems provide enhanced purification efficiency with reduced solvent consumption [21].

Advanced purification strategies combine multiple techniques in sequence to achieve pharmaceutical-grade purity. A typical purification sequence involves initial column chromatography for bulk impurity removal, followed by controlled crystallization for polymorphic form selection, and final filtration for particulate removal [16] [10]. This integrated approach consistently achieves impurity levels below 0.1% while maintaining high product recovery rates [17].

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

472.22228878 g/mol

Monoisotopic Mass

472.22228878 g/mol

Heavy Atom Count

35

Dates

Last modified: 02-18-2024

Explore Compound Types